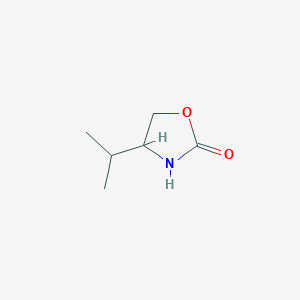

2-Oxazolidinone, 4-(1-methylethyl)-

Vue d'ensemble

Description

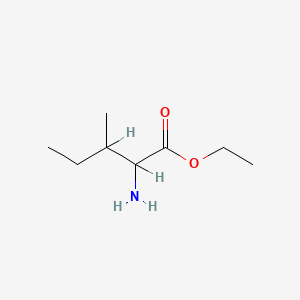

“2-Oxazolidinone, 4-(1-methylethyl)-” is a chemical compound that belongs to the oxazolidinone class of compounds. It has the molecular formula C6H11NO2 .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . An efficient synthesis of optically active 4-substituted 2-oxazolidinones by the ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones was developed .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones undergo various chemical reactions. For instance, the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxazolidinone, 4-(1-methylethyl)-” can be found in databases like PubChem .Applications De Recherche Scientifique

1. Medicinal Chemistry

- Application : Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

- Method : Numerous analogues have been developed since its arrival on the market in 2000 . Most oxazolidinone derivatives reported in recent decades have not reached the initial stages of drug development, despite their promising pharmacological applications in a variety of therapeutic areas .

- Results : Oxazolidinones have shown promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas .

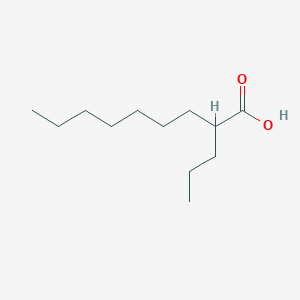

2. Synthesis of β-chalcogen amines

- Application : The synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .

- Method : The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .

- Results : This method provides a direct route to β-chalcogen amines, which are known for their notable applications in the fields of organic synthesis, catalysis, and materials science . In addition, a variety of biological activities are associated with these compounds, making them promising targets in the search for new therapeutic agents .

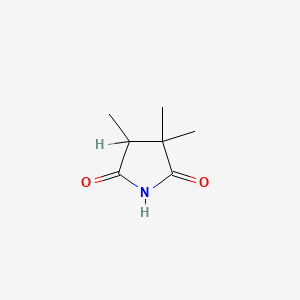

3. Evans Auxiliaries

- Application : Oxazolidinones are useful as Evans auxiliaries, which are used for chiral synthesis .

- Method : Usually, the acid chloride substrate reacts with the oxazolidinone to form an imide . Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .

- Results : This method provides a direct route to β-chalcogen amines, which are known for their notable applications in the fields of organic synthesis, catalysis, and materials science .

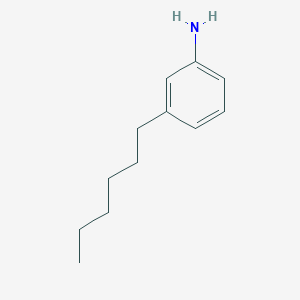

4. Antibiotics

- Application : Oxazolidinones are mainly used as antimicrobials . The antibacterial effect of oxazolidinones is by working as protein synthesis inhibitors, targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .

- Method : Some of the most important oxazolidinones are antibiotics . Examples of antibiotic oxazolidinones include: Linezolid (Zyvox), which is available for intravenous administration and also has the advantage of having excellent oral bioavailability .

- Results : Posizolid, which appears to have excellent, targeted bactericidal activity against all common gram-positive bacteria, regardless of resistance to other classes of antibiotics .

5. Bioisosteres

- Application : Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . This structural similarity between oxazolidinones (especially 2-oxazolidinone) and the aforementioned groups confers on the former certain critical druglike characteristics such as the formation of hydrogen bonds with amino acid residues and a higher metabolic and chemical stability .

- Method : The first drug that contained the oxazolidinone scaffold was furazolidone (2-oxazolidinone) .

- Results : Because carbamate is cyclized in a five-membered ring, unlike noncyclic carbamates, for example, that are more prone to hydrolysis, oxazolidinones have higher metabolic and chemical stability .

6. Antibiotic Resistance

- Application : Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent .

- Method : The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

- Results : The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are discussed . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Safety And Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Orientations Futures

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Therefore, the future directions of “2-Oxazolidinone, 4-(1-methylethyl)-” could be in the field of antibiotic research.

Propriétés

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolidinone, 4-(1-methylethyl)- | |

CAS RN |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)

![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)

![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)